N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
CAS No.:
Cat. No.: VC16699930
Molecular Formula: C19H21BrN2O2S
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BrN2O2S |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanimine |
| Standard InChI | InChI=1S/C19H21BrN2O2S/c1-15-10-12-22(13-11-15)25(23,24)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,14-15H,10-13H2,1H3 |
| Standard InChI Key | IJVDQMPVOBFQJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
Introduction
N-[(E)-(4-Bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of Schiff bases, which are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.
Synthesis and Characterization
3.1 Synthesis
The synthesis of this compound typically involves:
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Formation of the Schiff Base: Reacting 4-bromoaniline with a carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions.
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Sulfonamide Coupling: Introducing the sulfonamide group through reaction with sulfonyl chloride in the presence of a base like triethylamine.
3.2 Analytical Characterization
The compound is characterized using:
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NMR Spectroscopy: Proton (H) and Carbon (C) spectra confirm the structure.
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Mass Spectrometry (MS): Provides molecular weight verification.
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Infrared Spectroscopy (IR): Identifies functional groups such as imine (C=N), sulfonamide (S=O), and aromatic rings.
Biological Activities
4.1 Antimicrobial Activity
Schiff bases, including derivatives like this compound, exhibit broad-spectrum antimicrobial effects against bacteria and fungi due to their ability to chelate metal ions essential for microbial growth.
4.2 Antioxidant Properties
The presence of an imine group enhances free radical scavenging potential, making it a candidate for antioxidant applications.
4.3 Enzyme Inhibition
Sulfonamide derivatives are known inhibitors of carbonic anhydrase enzymes, which are targets in cancer and glaucoma treatments.
Applications in Medicinal Chemistry
This compound's structure suggests potential applications in:
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Drug Design: The Schiff base framework can be modified to develop drugs targeting specific enzymes or receptors.
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Anticancer Research: Sulfonamides are explored for their cytotoxic activities against tumor cells.
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Neuroprotection: Piperidine derivatives have been investigated for their role in neurodegenerative diseases like Alzheimer's.
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